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Compound of Interest

Compound Name: Piceoside Tetraacetate

CAS No.: 1095322-03-4

Cat. No.: B2818424 Get Quote

Abstract
Piceoside Tetraacetate (4-acetylphenyl 2,3,4,6-tetra-O-acetyl-

-D-glucopyranoside) serves as a critical synthetic intermediate in the purification and structural
modification of phenolic glucosides. While the deprotected form, Piceoside (Picein), is a
naturally occurring bioactive compound found in Picea abies and Arctostaphylos uva-ursi, its
high polarity complicates isolation and chemical modification. This guide details the utility of the
tetraacetate derivative as a lipophilic, crystallizable scaffold. We provide validated protocols for
its synthesis via glycosylation, its use as a protected substrate for aglycone modification, and
its controlled deprotection.

Chemical Basis & Strategic Utility
Structural Properties
Piceoside Tetraacetate represents the peracetylated form of Piceoside. The acetylation of the

four hydroxyl groups on the glucose moiety transforms the physical properties of the molecule,

shifting it from a hydrophilic, water-soluble glycoside to a lipophilic, organic-soluble ester.
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Property Piceoside (Native)
Piceoside Tetraacetate
(Intermediate)

Formula

MW 298.29 g/mol 466.44 g/mol

Solubility Water, MeOH, DMSO
DCM, EtOAc,

, Toluene

Chromatography Reverse-phase (C18) Normal-phase (Silica Gel)

Crystallinity
Often forms

syrups/hygroscopic solids

Readily crystallizes (White

needles)

Mechanism of Action: The "Purification Filter"
In synthetic workflows, the tetraacetate moiety acts as a purification filter.

Glycosylation: The reaction of 4-hydroxyacetophenone with activated glucose donors yields

a mixture of anomers (

) and by-products.

Solubility Switch: The product is extracted into organic solvent (DCM), leaving polar

impurities (salts, unreacted sugars) in the aqueous phase.

Crystallization: Piceoside tetraacetate crystallizes readily from ethanol/hexanes, allowing

the removal of stereoisomers without expensive preparative HPLC.

Experimental Workflows
Pathway Visualization
The following diagram illustrates the synthetic utility of Piceoside Tetraacetate, moving from

the aglycone precursor through the protected intermediate to the final bioactive target.
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Figure 1: Synthetic workflow utilizing Piceoside Tetraacetate as a central hub for purification

and diversification.

Detailed Protocols
Protocol A: Synthesis of Piceoside Tetraacetate
Objective: Synthesis of the protected intermediate via Phase-Transfer Catalyzed (PTC)

glycosylation. This method avoids heavy metal salts (silver/mercury) typical of classical

Koenigs-Knorr reactions.

Reagents:

4-Hydroxyacetophenone (1.0 eq)

2,3,4,6-Tetra-O-acetyl-

-D-glucopyranosyl bromide (Acetobromo-glucose) (1.2 eq)

Tetrabutylammonium bromide (TBAB) (0.1 eq)

Dichloromethane (DCM) / 1.0 M NaOH (1:1 v/v)

Procedure:

Biphasic Setup: Dissolve 4-hydroxyacetophenone (10 mmol, 1.36 g) in 20 mL of DCM. Add

20 mL of 1.0 M NaOH solution.

Catalyst Addition: Add TBAB (1 mmol, 0.32 g) to the vigorously stirred biphasic mixture.
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Donor Addition: Dropwise add a solution of acetobromo-glucose (12 mmol, 4.93 g) in 10 mL

DCM over 15 minutes.

Reaction: Stir vigorously at room temperature for 4–6 hours. Monitor by TLC (Hexane:EtOAc

1:1). The product (

) will appear as the starting material (

) disappears.

Workup: Separate the organic layer. Wash with water (

mL), 1M HCl (to remove residual base), and brine. Dry over anhydrous

.

Purification: Evaporate solvent to yield a crude solid. Recrystallize from hot Ethanol (

).

Note: Piceoside tetraacetate crystallizes as white needles.

Yield: Typically 65–75%.[1]

Protocol B: Aglycone Modification (Oxime Formation)
Objective: Demonstrate the stability of the tetraacetate group while modifying the ketone of the

aglycone. This is crucial for synthesizing drug analogs where the sugar moiety must remain

intact.

Reagents:

Piceoside Tetraacetate (1.0 eq)[2]

Hydroxylamine hydrochloride (1.5 eq)

Sodium acetate (2.0 eq)

Ethanol/Water (9:1)
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Procedure:

Dissolve Piceoside Tetraacetate (1 mmol, 466 mg) in 10 mL Ethanol.

Add Hydroxylamine HCl (1.5 mmol, 104 mg) and Sodium Acetate (2 mmol, 164 mg)

dissolved in 1 mL water.

Reflux at 80°C for 2 hours.

Cool to room temperature. The oxime derivative often precipitates; if not, add cold water to

induce precipitation.

Filter and wash with cold water. The acetyl groups on the sugar remain intact, yielding the

oxime-tetraacetate intermediate.

Protocol C: Zemplén Deacetylation (Target Isolation)
Objective: Removal of the acetyl protecting groups to yield pure Piceoside.

Reagents:

Piceoside Tetraacetate[2][3][4][5][6][7]

Sodium Methoxide (NaOMe) in Methanol (0.5 M)

Dowex 50WX8 (H+ form) cation exchange resin

Procedure:

Suspend Piceoside Tetraacetate (1.0 g) in dry Methanol (20 mL).

Add catalytic NaOMe (0.5 mL of 0.5 M solution). The pH should be approx. 9–10.

Stir at room temperature for 1–2 hours. The solid starting material will dissolve as the polar

deacetylated product forms.

Neutralization: Add pre-washed Dowex 50WX8 resin until pH is neutral (pH 7). Do not use

aqueous acid, as it may hydrolyze the glycosidic bond.
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Filter off the resin and evaporate the methanol.

Final Polish: The residue is pure Piceoside. It can be recrystallized from water or

MeOH/Ether if necessary.

Analytical Validation
When characterizing Piceoside Tetraacetate, specific NMR signals confirm the presence of

the

-linkage and the integrity of the acetyl groups.

Moiety NMR Signal (CDCl3, 400
MHz)

Diagnostic Feature

Anomeric Proton (H-1)
5.10–5.25 ppm (d,

Hz)

Large coupling constant

confirms

-configuration.

Acetyl Groups (

)
2.01–2.08 ppm (4 singlets)

Four distinct peaks indicate full

acetylation.

Aromatic Ring 7.95 (d), 7.05 (d)
AA'BB' system typical of para-

substituted benzenes.

Ketone (

)
2.58 ppm (s)

Distinct from sugar acetyls

(usually downfield).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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